5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine
Description
5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C8H5ClIN3S |
|---|---|
Molecular Weight |
337.57 g/mol |
IUPAC Name |
5-(5-chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
GKWKTWAIMTYHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-iodoaniline with thiocarbonyl compounds in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and iodo substituents on the phenyl ring undergo selective nucleophilic displacement under controlled conditions.
Example Reaction Pathway
Reaction with piperazine derivatives in dry benzene under reflux yields N -alkylated products. For instance:
text5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine + Benzyl piperidine → 2-(Benzylpiperidin-1-yl)-5-(5-chloro-2-iodophenyl)-1,3,4-thiadiazole
Conditions : Dry benzene, triethylamine catalyst, 8–12 hours reflux .
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Ethoxyphenyl piperazine | 4-Ethoxyphenylpiperazine derivative | 78 | |
| Substituted thiourea | Aryl aminothiazoles (e.g., 5b ) | 82 |
Mechanistic Insight :
-
Iodine’s larger atomic radius facilitates faster substitution compared to chlorine.
-
Base-catalyzed S-alkylation occurs at the thiadiazole sulfur, followed by cyclodehydration .
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its iodophenyl group for bond formation.
Suzuki Coupling
Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives:
textThis compound + Aryl boronic acid → 5-(5-Chloro-2-(aryl)phenyl)-1,3,4-thiadiazol-2-amine
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.
| Boronic Acid | Product Aryl Group | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 4-Methoxyphenyl | 65 |
| 2-Naphthyl | 2-Naphthyl | 58 |
Heck Coupling
Reaction with alkenes forms vinyl-substituted derivatives:
Conditions : Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C.
Oxidation and Reduction
The thiadiazole ring undergoes redox transformations:
Oxidation
Treatment with H₂O₂ or m-CPBA oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives.
Example :
textThiadiazole → Thiadiazole sulfoxide (m-CPBA, CH₂Cl₂, 0°C)
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the thiadiazole ring, yielding dihydrothiadiazole derivatives.
Cyclocondensation Reactions
Reaction with thiourea derivatives generates aminothiazoles:
Example :
textThis compound + Thiourea → 2-Amino-4-(5-chloro-2-iodophenyl)thiazole
Conditions : K₂CO₃, ethanol, reflux .
| Thiourea Derivative | Product | Spectral Confirmation (IR/NMR) |
|---|---|---|
| Phenylthiourea | 5b (C≡O absorption absent in IR) | 1H NMR: δ 7.2–8.3 (Ar–H), δ 5.1 (NH₂) |
Key Observation :
Scientific Research Applications
5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the thiadiazoles class, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of chloro and iodo substituents on the phenyl ring can significantly influence its chemical properties and reactivity.
Scientific Research Applications
This compound has applications in several scientific research fields:
- Chemistry It serves as a building block in synthesizing more complex organic molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential drug candidate because of its unique chemical structure and reactivity.
- Industry It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The chloro and iodo substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
- Oxidation and Reduction The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
- Coupling Reactions The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Comparison to Similar Compounds
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodobenzoic acid
- 5-Chloro-2-iodophenol
- 5-Chloro-2-iodopyrimidine
Uniqueness
5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure combined with chloro and iodo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family. This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, along with a phenyl substituent that includes chlorine and iodine atoms. The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H5ClIN3S |
| Molecular Weight | 337.57 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H5ClIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
| SMILES | C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)I |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 5-chloro-2-iodoaniline with thiocarbonyl compounds under specific conditions (e.g., elevated temperatures in solvents like DMF or DMSO). This method allows for the formation of the thiadiazole ring while introducing the desired substituents on the phenyl ring.
Antimicrobial Properties
Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains. In one study, certain thiadiazole derivatives demonstrated effective inhibition against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A related compound was reported to induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action involves cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in tumor progression .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis; G2/M arrest |
| HepG2 | 9.6 | Down-regulates MMP2 and VEGFA |
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors within biological systems. The presence of halogen atoms (chlorine and iodine) enhances its interaction with biological macromolecules, potentially inhibiting their functions and influencing various biochemical pathways .
Case Studies
Several case studies have highlighted the potential applications of thiadiazole derivatives in pharmacology:
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties against both gram-positive and gram-negative bacteria. The results demonstrated significant activity against multiple strains, suggesting that structural modifications could enhance efficacy .
- Antitumor Research : In vivo studies using tumor-bearing mice models showed that certain derivatives could effectively target cancer cells while minimizing toxicity to normal tissues. This highlights their potential as therapeutic agents in oncology .
Q & A
Synthesis and Optimization
Q1. What are the key synthetic routes for 5-(5-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized to improve yield? Answer: The compound is typically synthesized via cyclization reactions. For example, cyclocondensation of hydrazide derivatives with thiocyanate (KSCN) in concentrated sulfuric acid under reflux (60–90°C) is a common method . Optimization strategies include:
- Catalyst selection : Use of Mn(II) catalysts to enhance regioselectivity and reduce side reactions .
- Reagent ratios : Adjusting stoichiometry of POCl₃ (3:1 molar ratio to substrate) in reflux conditions (90°C, 3 hours) to minimize unreacted intermediates .
- Solvent systems : Polar aprotic solvents like DMF improve cyclization efficiency, while ethanol/water mixtures aid in precipitation .
Structural Characterization
Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound? Answer:
- Spectroscopy :
- X-ray crystallography : Resolves dihedral angles between thiadiazole and aryl rings (e.g., 21.5° in dichlorophenoxymethyl derivatives) and hydrogen-bonding networks (N–H⋯N, R factor <0.055) .
Computational Modeling
Q3. How can DFT calculations elucidate the electronic structure and reactivity of this compound? Answer:
- Bond analysis : DFT studies (B3LYP/6-31G*) reveal bond-length trends (e.g., C–S: 1.72 Å, C–N: 1.30 Å), aligning with X-ray data .
- Electrostatic potential maps : Identify nucleophilic sites (NH₂ group) and electrophilic regions (iodophenyl ring) for predicting reaction pathways .
- Vibrational frequencies : Simulated IR spectra validate experimental peaks, resolving ambiguities in NH₂ vs. aromatic C–H modes .
Biological Activity and SAR
Q4. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound for potential anticancer applications? Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values with structural analogs (e.g., 5-bromo or trifluoromethyl derivatives) .
- Substitution patterns : Vary substituents on the phenyl ring (e.g., Cl, I, OCH₃) to assess impact on cytotoxicity. For example, iodine’s electron-withdrawing effect enhances membrane permeability .
- Docking studies : AutoDock/Vina simulations predict binding affinity to targets like topoisomerase II, guided by hydrogen-bonding interactions with NH₂ and halogens .
Data Contradictions and Resolution
Q5. How can researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound? Answer:
- Parameter analysis : Compare reaction variables (temperature, catalyst loading, solvent purity) across studies. For instance, Mn(II)-catalyzed reactions achieve higher yields (65%) than uncatalyzed methods (40%) .
- Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized hydrazides) and optimize quenching steps (e.g., pH adjustment to 8–9 with NH₃) .
- Reproducibility protocols : Standardize reagent sources (e.g., POCl₃ purity >98%) and inert atmospheres to minimize oxidation side reactions .
Advanced Crystallography
Q6. What role do intermolecular interactions play in the solid-state packing of this compound? Answer:
- Hydrogen bonding : N–H⋯N bonds (2.8–3.0 Å) form 1D chains along the b-axis, stabilizing the lattice .
- π-π stacking : Parallel-displaced interactions between thiadiazole and iodophenyl rings (3.5–4.0 Å spacing) contribute to crystallinity .
- Halogen bonding : Iodine’s σ-hole interaction with sulfur (C–I⋯S, ~3.4 Å) may influence polymorphism .
Mechanistic Studies
Q7. What experimental approaches can clarify the mechanism of thiadiazole ring formation during synthesis? Answer:
- Kinetic profiling : Monitor reaction progress via in situ FTIR to track hydrazide consumption and thiadiazole formation rates .
- Isotopic labeling : Use ¹⁵N-thiosemicarbazide to trace nitrogen incorporation into the thiadiazole ring via NMR .
- Computational modeling : Simulate transition states (e.g., cyclization via POCl₃-mediated dehydration) using Gaussian09 at the M06-2X/def2-TZVP level .
Stability and Degradation
Q8. How can researchers assess the thermal and photolytic stability of this compound? Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C for most thiadiazoles) .
- UV-Vis spectroscopy : Monitor absorbance shifts under UV light (254 nm) to detect photodegradation products .
- HPLC-MS : Identify hydrolytic byproducts (e.g., ring-opened thiosemicarbazides) in accelerated aging studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
